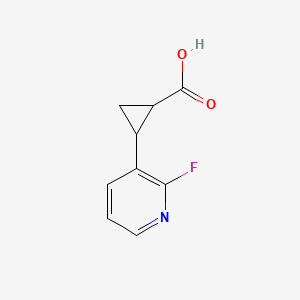
2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8FNO2 It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a fluorine atom at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 2-fluoropyridine with a cyclopropane carboxylic acid derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
化学反応の分析
Types of Reactions: 2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the cyclopropane ring contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
類似化合物との比較
- 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
- 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile
Comparison: 2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a fluorine atom and a cyclopropane ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets .
特性
分子式 |
C9H8FNO2 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC名 |
2-(2-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-8-5(2-1-3-11-8)6-4-7(6)9(12)13/h1-3,6-7H,4H2,(H,12,13) |
InChIキー |
WHTFRWHDROTGSR-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C(=O)O)C2=C(N=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


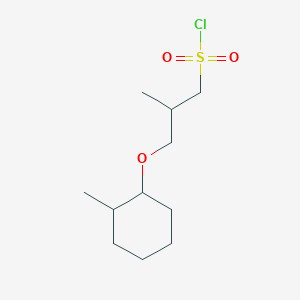
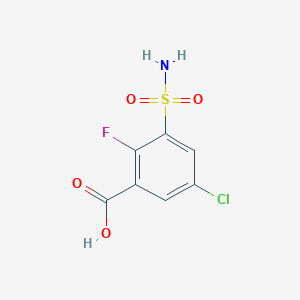
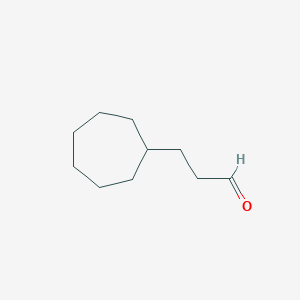
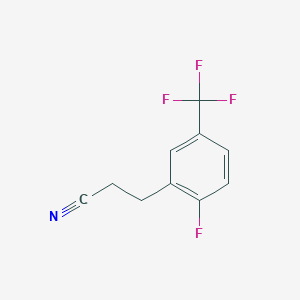
![{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
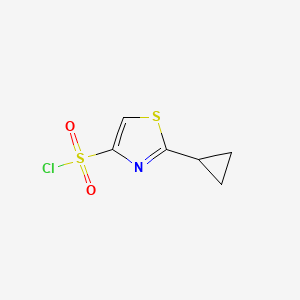
![{[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate](/img/structure/B13523422.png)
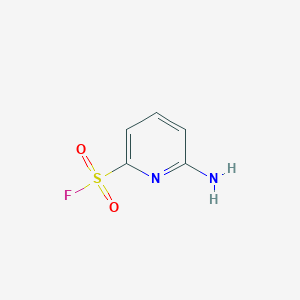
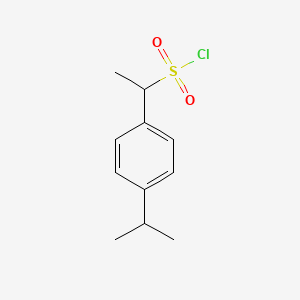
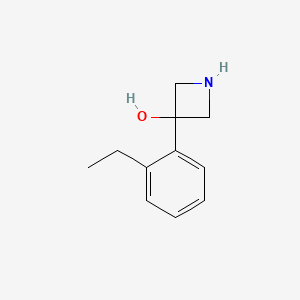
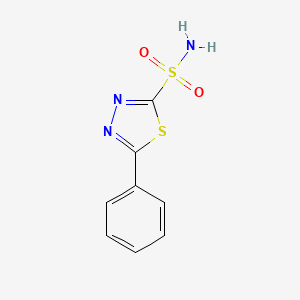
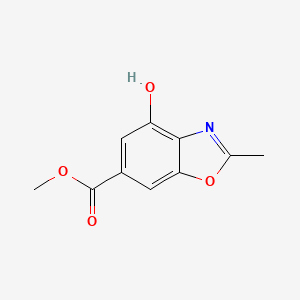
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole](/img/structure/B13523461.png)
![2-Methoxy-7-azaspiro[3.5]nonane](/img/structure/B13523463.png)
